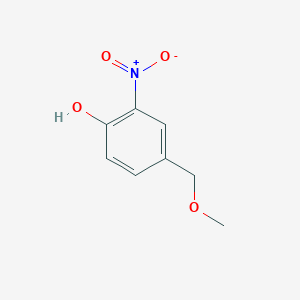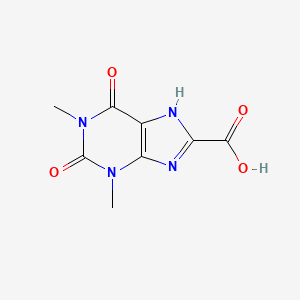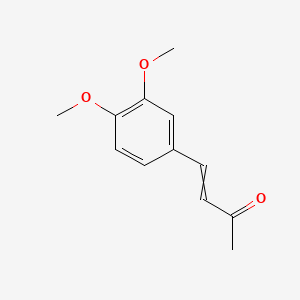
4-(3,4-Dimethoxyphenyl)but-3-en-2-one
描述
4-(3,4-Dimethoxyphenyl)but-3-en-2-one is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is recognized for its various applications in scientific research and industry.
准备方法
The synthetic routes and reaction conditions for 4-(3,4-Dimethoxyphenyl)but-3-en-2-one involve several steps. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness.
化学反应分析
4-(3,4-Dimethoxyphenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(3,4-Dimethoxyphenyl)but-3-en-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying biological processes.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties and as a precursor for drug development.
作用机制
The mechanism of action of 4-(3,4-Dimethoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways.
Interacting with Receptors: The compound may interact with cellular receptors, triggering signaling cascades that lead to physiological responses.
Pathways Involved: The exact pathways depend on the specific biological context and the nature of the compound’s interactions with its targets.
相似化合物的比较
4-(3,4-Dimethoxyphenyl)but-3-en-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as Einecs 203-622-2 (cyclohexyl bromide) and Einecs 203-154-9 (4-bromoacetanilide), can be compared based on their chemical properties and applications.
Uniqueness: this compound may exhibit unique reactivity, stability, or biological activity that distinguishes it from other compounds.
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
4-(3,4-dimethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h4-8H,1-3H3 |
InChI 键 |
XUYBNDHXZMIALN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OC)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
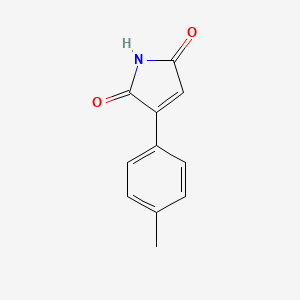
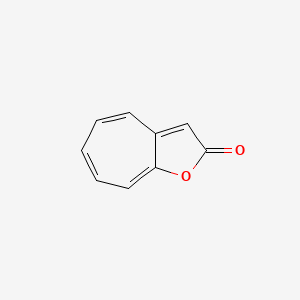

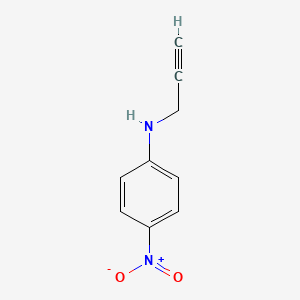
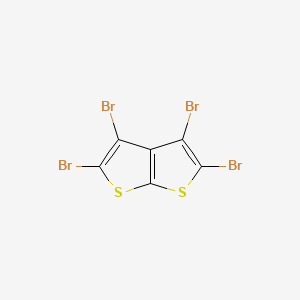
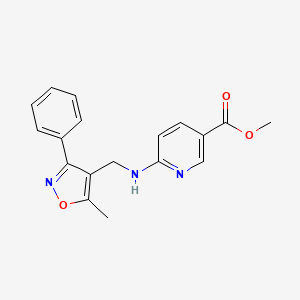
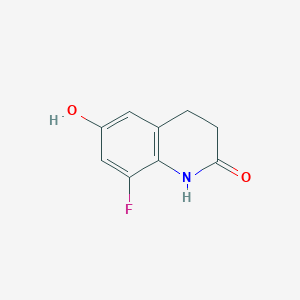
![2-Nitroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8797871.png)

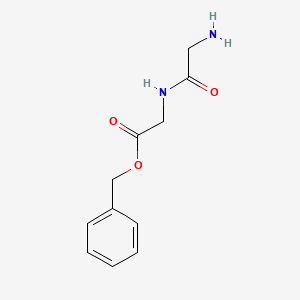
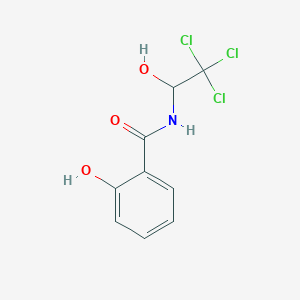
![N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B8797883.png)
